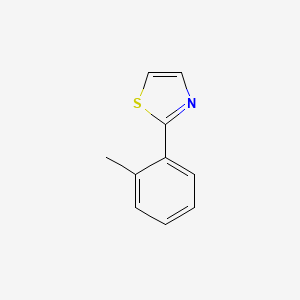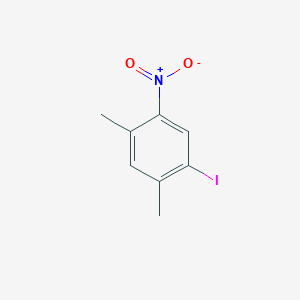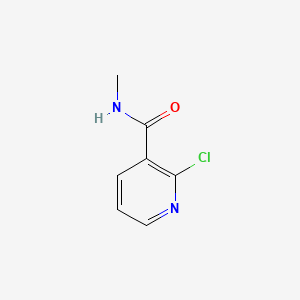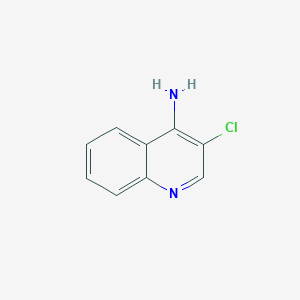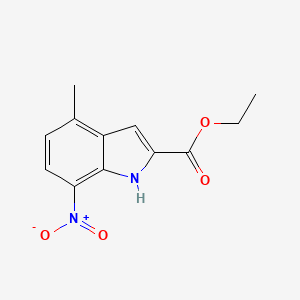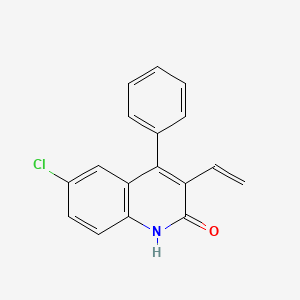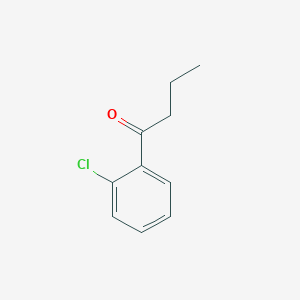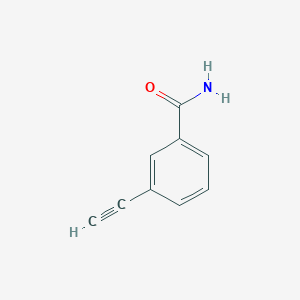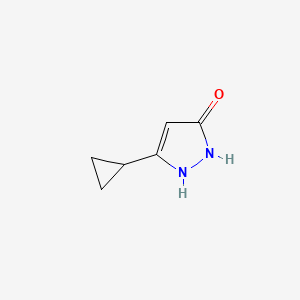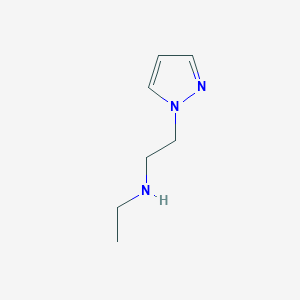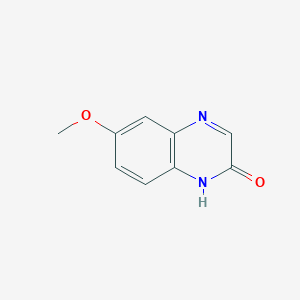
6-甲氧基喹喔啉-2(1H)-酮
描述
6-Methoxyquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 6-Methoxyquinoxalin-2(1H)-one includes a quinoxaline core with hydroxy and methoxy substituents at the 2 and 6 positions, respectively .
科学研究应用
6-Methoxyquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its cytotoxicity against certain cancer cell lines.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .
Mode of Action
It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . For instance, some quinoxaline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic uses .
Pharmacokinetics
Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
Quinoxaline derivatives have been reported to have several prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
生化分析
Biochemical Properties
6-Methoxyquinoxalin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Methoxyquinoxalin-2(1H)-one interacts with proteins involved in DNA synthesis and repair, potentially leading to alterations in these critical cellular processes .
Cellular Effects
The effects of 6-Methoxyquinoxalin-2(1H)-one on cells are profound. It has been observed to induce cell cycle arrest, particularly at the S phase, which is the part of the cell cycle where DNA replication occurs. This arrest can lead to apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent . Furthermore, 6-Methoxyquinoxalin-2(1H)-one influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA .
Molecular Mechanism
At the molecular level, 6-Methoxyquinoxalin-2(1H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that help manage DNA topology during replication and transcription . This inhibition can lead to DNA damage and cell death. Additionally, 6-Methoxyquinoxalin-2(1H)-one can activate or inhibit various signaling pathways by interacting with key proteins and enzymes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxyquinoxalin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxyquinoxalin-2(1H)-one remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Methoxyquinoxalin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
6-Methoxyquinoxalin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 6-Methoxyquinoxalin-2(1H)-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of 6-Methoxyquinoxalin-2(1H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 2-hydroxy-6-methoxybenzaldehyde under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Methoxyquinoxalin-2(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反应分析
Types of Reactions
6-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various substituents at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the hydroxy and methoxy substituents.
2-Hydroxyquinoline: Similar in structure but with a different ring system.
6-Methoxyquinoline: Similar in structure but lacks the hydroxy group.
Uniqueness
6-Methoxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-32-4 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





